
AzKTB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AzKTB is a capture reagent that contains an azide group and is used in click chemistry. It features a short trypsin-cleavable peptide sequence between the azide module and the TAMRA/PEG-biotin labels. This compound is particularly useful in biochemical assays and research applications due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
AzKTB is synthesized through a series of chemical reactions that involve the incorporation of an azide group and the attachment of TAMRA/PEG-biotin labels. The synthetic route typically involves the following steps:
Formation of the Azide Module: The azide group is introduced into the molecule through a reaction with sodium azide.
Peptide Sequence Incorporation: A short trypsin-cleavable peptide sequence is added to the azide module.
Label Attachment: The TAMRA/PEG-biotin labels are attached to the peptide sequence.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce larger quantities of the compound. This process requires precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
AzKTB undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the formation of a triazole ring between the azide group of this compound and an alkyne group on another molecule.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the azide group of this compound and strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
CuAAc: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
SPAAC: Does not require a catalyst and can proceed under mild conditions.
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are useful in various biochemical applications .
Scientific Research Applications
AzKTB has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in labeling and tracking biomolecules, such as proteins and nucleic acids, in biological systems.
Medicine: Utilized in drug discovery and development, particularly in the identification and validation of drug targets.
Industry: Applied in the development of diagnostic assays and biosensors .
Mechanism of Action
AzKTB exerts its effects through the formation of stable triazole linkages via CuAAc and SPAAC reactions. The azide group of this compound reacts with alkyne groups on target molecules, forming a covalent bond. This mechanism allows for the precise and efficient labeling of biomolecules, facilitating their detection and analysis .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG-Biotin: Similar to AzKTB but lacks the TAMRA label.
DBCO-PEG-Biotin: Contains a DBCO group instead of an azide group, used for SPAAC reactions.
BCN-PEG-Biotin: Contains a BCN group, also used for SPAAC reactions.
Uniqueness
This compound is unique due to its combination of an azide group, a trypsin-cleavable peptide sequence, and TAMRA/PEG-biotin labels. This combination allows for versatile applications in click chemistry and biochemical assays, providing a robust tool for researchers .
Properties
Molecular Formula |
C71H106N16O15S |
|---|---|
Molecular Weight |
1455.8 g/mol |
IUPAC Name |
5-[[(5S)-6-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-[6-[[2-[[(2S)-6-amino-2-[[(2S)-2-(3-azidopropanoylamino)propanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoylamino]-6-oxohexyl]carbamoyl]-2-[3,6-bis(dimethylamino)-9H-xanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C71H106N16O15S/c1-46(80-62(90)28-34-79-85-73)66(92)82-55(17-10-12-29-72)69(95)78-44-63(91)75-30-13-6-7-21-61(89)81-54(68(94)77-33-16-36-100-38-40-101-39-37-99-35-15-32-74-60(88)20-9-8-19-59-65-56(45-103-59)83-71(98)84-65)18-11-14-31-76-67(93)47-22-25-50(53(41-47)70(96)97)64-51-26-23-48(86(2)3)42-57(51)102-58-43-49(87(4)5)24-27-52(58)64/h22-27,41-43,46,54-56,59,64-65H,6-21,28-40,44-45,72H2,1-5H3,(H,74,88)(H,75,91)(H,76,93)(H,77,94)(H,78,95)(H,80,90)(H,81,89)(H,82,92)(H,96,97)(H2,83,84,98)/t46-,54-,55-,56-,59-,65-/m0/s1 |
InChI Key |
OWIIIZYGJOSYLM-BFVDKIKHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCCCCCC(=O)N[C@@H](CCCCNC(=O)C1=CC(=C(C=C1)C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=O)O)C(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)NC(=O)CCN=[N+]=[N-] |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NCCCCCC(=O)NC(CCCCNC(=O)C1=CC(=C(C=C1)C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=O)O)C(=O)NCCCOCCOCCOCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)NC(=O)CCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


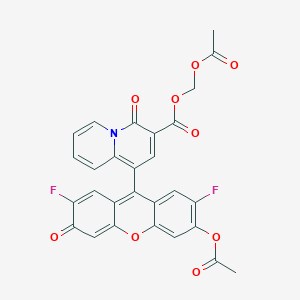
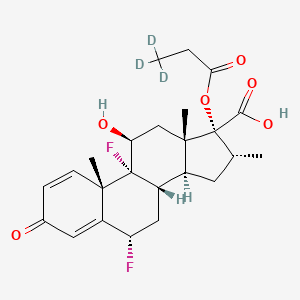

![(4-Methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12426912.png)

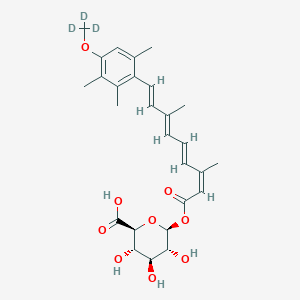

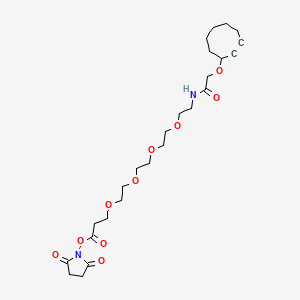
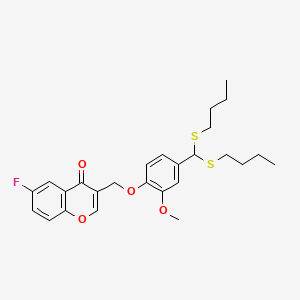
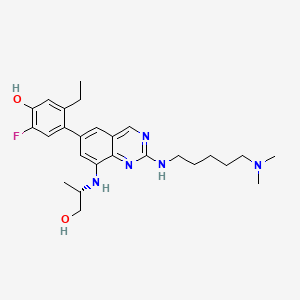
![(4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide](/img/structure/B12426959.png)



